7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound belonging to the benzoxazepine class
Scientific Research Applications
Chemistry
In chemistry, 7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable electrophile to form the benzoxazepine ring.
Attachment of the Methylthio Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.).
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, NaBH₄
Substitution: Nucleophiles like amines, thiols, under conditions such as reflux in an appropriate solvent.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding reduced forms of the compound
Substitution: Various substituted derivatives depending on the nucleophile used
Mechanism of Action
The mechanism of action of 7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one would depend on its specific application. Generally, compounds of this nature may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 7-fluoro-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Uniqueness
The presence of the bromine atom in 7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can influence its reactivity and biological activity compared to its chloro or fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to variations in how the compound interacts with other molecules, potentially offering unique advantages in specific applications.
Properties
IUPAC Name |
7-bromo-4-(4-methylsulfanylphenyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2S/c1-21-14-5-3-13(4-6-14)18-9-11-8-12(17)2-7-15(11)20-10-16(18)19/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQHRYFSSICTNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Br)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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